2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol
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Overview
Description
2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol is a complex organic compound that features a unique combination of functional groups, including oxadiazole, pyrimidine, and benzyloxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol typically involves multi-step organic reactionsThe final step often involves the coupling of the oxadiazole derivative with a pyrimidine precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Benzyloxy)phenyl]oxirane
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
- N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-phenyl-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c31-23-15-22(19-9-5-2-6-10-19)27-26(28-23)34-17-24-29-25(30-33-24)20-11-13-21(14-12-20)32-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYGIWOIUDRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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